![molecular formula C16H14N2O4S B3043254 (Z,E)-2-(4-Methoxyphenyl)-2-[(4-methylphenylsulphonyl)oxyimino]acetonitrile CAS No. 82424-53-1](/img/structure/B3043254.png)
(Z,E)-2-(4-Methoxyphenyl)-2-[(4-methylphenylsulphonyl)oxyimino]acetonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The methoxyphenyl and methylphenylsulphonyl groups would contribute to the overall structure, but without more information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a methoxy group could increase the compound’s solubility in organic solvents .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Process : The compound has been synthesized with phthalide as a starting material. Factors affecting its synthesis and the yield have been studied, providing insights into its chemical characteristics and potential applications in various fields of research (Wang Qing-xiu, 2012).
Photochemical Applications : In a photoinitiating system involving anthracene derivatives and an oxime type photoacid generator, this compound showed high photosensitivity. This supports its application in the field of photochemistry, particularly in systems requiring efficient light-induced reactions (Shigeru Takahara, Naoto Nishizawa, Tomoaki Tsumita, 2009).
Spectrophotometric Study : The compound's acidic and complexing properties have been studied spectrophotometrically, indicating its potential for analytical applications in chemistry (Yu. B. Ivanova, N. Mamardashvili, A. V. Glazunov, A. Semeikin, 2015).
Chemical Reaction Mechanisms
Reaction with Dihydric Alcohols : Research on its reaction with dihydric alcohols in the presence of different solvents like acetonitrile has contributed to understanding the mechanisms behind organophosphorus compound formations (R. Shabana, F. Osman, S. Atrees, 1993).
Nucleophilic Substitution Reactions : Studies have explored its role in nucleophilic substitution reactions, providing insights into reaction kinetics and mechanisms that are crucial for developing new synthetic methods in organic chemistry (H. Lee, A. Guha, Chang Kon Kim, Ikchoon Lee, 2002).
Molecular Studies
Crystal Structure Analysis : The compound's crystal structure has been analyzed, revealing details about its molecular conformation and interactions. This is essential for understanding its potential in materials science and molecular engineering (A. Manimekalai, N. Vijayalakshmi, S. Selvanayagam, 2014).
Kinetic Studies : Investigations into its elimination reactions and kinetics have provided valuable data on its stability and reactivity, which is vital for its application in synthesis and development of new compounds (D. Kumar, S. Balachandran, 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[(Z)-[cyano-(4-methoxyphenyl)methylidene]amino] 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-12-3-9-15(10-4-12)23(19,20)22-18-16(11-17)13-5-7-14(21-2)8-6-13/h3-10H,1-2H3/b18-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXUSBICWPJFTN-FBMGVBCBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C#N)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O/N=C(\C#N)/C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z,E)-2-(4-Methoxyphenyl)-2-[(4-methylphenylsulphonyl)oxyimino]acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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